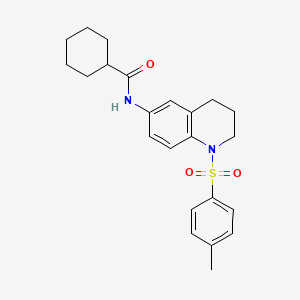

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-17-9-12-21(13-10-17)29(27,28)25-15-5-8-19-16-20(11-14-22(19)25)24-23(26)18-6-3-2-4-7-18/h9-14,16,18H,2-8,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZRTKGXKACMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves the functionalization of the tetrahydroisoquinoline scaffold. One common method is the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone to form the tetrahydroisoquinoline core . The tosylation of the amine group is achieved using tosyl chloride in the presence of a base such as pyridine . The final step involves the coupling of the tosylated tetrahydroquinoline with cyclohexanecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the tosyl group to a thiol.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce thiol-substituted compounds .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The tetrahydroquinoline scaffold is recognized for its presence in numerous biologically active compounds. The derivatives of this structure, including N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, exhibit a wide range of pharmacological activities.

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives possess significant antitumor properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells and exhibit cell cycle arrest at the G2/M phase . The specific mechanisms often involve the inhibition of key signaling pathways such as Akt, which is crucial for cell survival and proliferation .

Antimicrobial Properties

The compound has also been explored for its antibacterial and antifungal activities. Tetrahydroquinoline derivatives are known to target bacterial cell membranes and inhibit essential enzymes, thus exhibiting potent antimicrobial effects . Additionally, studies have highlighted their potential as agents against resistant strains of bacteria.

Central Nervous System Effects

Given the neuroactive properties of many tetrahydroquinoline derivatives, there is potential for this compound to be investigated for neuroprotective effects or as treatments for neurodegenerative diseases . The compound's ability to cross the blood-brain barrier could make it a candidate for further research in this area.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the tetrahydroquinoline core can lead to variations in bioactivity:

| Modification | Effect on Activity |

|---|---|

| Altering substituents on the nitrogen atom | Changes in binding affinity to biological targets |

| Modifying the tosyl group | Influences solubility and stability |

| Variation in cyclohexanecarboxamide chain length | Affects pharmacokinetics and bioavailability |

Case Studies

Several studies have documented the synthesis and evaluation of tetrahydroquinoline derivatives similar to this compound:

Synthesis and Evaluation

A study focused on synthesizing various substituted tetrahydroquinolines demonstrated that modifications led to enhanced antitumor activity in vitro. The synthesized compounds were evaluated against several cancer cell lines, revealing promising results .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of these compounds in animal models of cancer and infection. Results indicated significant tumor reduction and improved survival rates compared to controls .

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tosyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong interactions with active sites . The tetrahydroisoquinoline core can interact with various biological pathways, potentially inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Analogues :

- Thiourea Derivatives (e.g., H₂L₁–H₂L₉): These compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉), replace the tosyl group with a thiourea (–NH–C(=S)–N–aryl) linkage . The thiourea group introduces soft sulfur donors, enhancing metal-chelating capabilities compared to the sulfonyl group in the target compound .

- Alkyl-Substituted Analogues (e.g., N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide): The 1-position substituent here is a 2-methylpropyl group, reducing steric hindrance and electronic effects compared to the bulky tosyl group .

Table 1: Structural Comparison

Conformational and Crystallographic Analysis

- Cyclohexane Ring : Both the target compound and H₂L₉ derivatives exhibit a chair conformation for the cyclohexane ring, as confirmed by X-ray diffraction in H₂L₉ .

- Tetrahydroquinoline Puckering: The tetrahydroquinoline ring’s puckering (via Cremer-Pople parameters ) may differ from thiourea analogues due to steric effects from the tosyl group.

- Intramolecular Interactions : Thiourea derivatives stabilize via N–H···O hydrogen bonds forming pseudo-six-membered rings . The target compound lacks thiourea, possibly reducing such interactions and altering solubility.

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of three main components:

- Tetrahydroquinoline moiety : Known for its presence in various bioactive molecules.

- Cyclohexane ring : Provides structural stability and flexibility.

- Tosyl group : Enhances solubility and may influence biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The tetrahydroquinoline core can interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor activity through binding interactions influenced by the tosyl group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to the tetrahydroquinoline structure. For instance, a class of sulfonylated tetrahydroquinoline derivatives has shown promising results in inhibiting MCL-1, a protein associated with cancer cell survival. The modification of the tosyl group in these derivatives has been linked to enhanced inhibitory activity against cancer cells .

Antimicrobial Activity

Compounds containing the tetrahydroquinoline structure have also been explored for their antimicrobial properties. Research indicates that modifications in the sulfonyl moiety can significantly affect antimicrobial efficacy. Although specific data on this compound is limited, its structural similarities suggest potential activity against various pathogens .

Case Study 1: MCL-1 Inhibition

A study focused on sulfonylated tetrahydroquinoline derivatives found that certain modifications led to a more than 73-fold increase in MCL-1 inhibition compared to previous compounds. This indicates that structural variations can significantly enhance biological activity .

| Compound | IC50 (µM) | Enhancement Factor |

|---|---|---|

| Original Lead | 10 | - |

| Modified Compound | 0.14 | 73-fold |

Case Study 2: Antitumor Activity

Another investigation synthesized various tetrahydroquinoline derivatives and evaluated their antitumor activity. Some compounds exhibited IC50 values lower than those of Doxorubicin, a standard chemotherapeutic agent. This suggests that this compound may possess comparable or superior efficacy .

| Compound | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |

|---|---|---|

| Compound A | 25 | Comparable |

| Compound B | 12.5 | More Potent |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, and how is purity validated?

- Methodological Answer : The synthesis involves coupling cyclohexanecarboxylic acid derivatives with tetrahydroquinoline intermediates. For example, cyclohexanecarbonyl chloride can react with tetrahydroquinoline amines under anhydrous conditions (benzene or methanol) to form the target compound. Purity is validated via HPLC (>95%) and structural confirmation via NMR and mass spectrometry (MS). For instance, NMR peaks at δ 7.11–7.03 ppm correspond to aromatic protons in the tetrahydroquinoline moiety, while δ 2.84–2.80 ppm represents tosyl methyl groups .

Q. How can NMR and MS data distinguish between structural isomers of this compound?

- Methodological Answer : Key NMR signals include aromatic protons (δ 6.8–8.0 ppm), tosyl sulfonamide protons (δ 2.5–3.5 ppm), and cyclohexane carboxamide protons (δ 1.2–2.2 ppm). MS fragmentation patterns (e.g., [M+1]+ peaks at m/z 369.2) confirm molecular weight and functional groups. Chiral separation via supercritical fluid chromatography (SFC) with a Chiralpak AD-H column resolves enantiomers, as seen in (±)-35 derivatives .

Q. What are the standard protocols for converting the free base to its dihydrochloride salt?

- Methodological Answer : The free base is treated with 1 M HCl in methanol, stirred for 10 minutes, and concentrated under reduced pressure. The resulting dihydrochloride salt is dried for 48 hours under vacuum. HPLC purity remains consistent with the free base (>99%) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in derivatives of this compound?

- Methodological Answer : Enantiomers separated via SFC (e.g., (S)-35 and (R)-35) show distinct optical rotations ([α] values) and biological activity. For example, (S)-35 exhibits higher affinity for nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) due to conformational alignment with enzyme active sites. Activity is validated via radioactive assays measuring NO production inhibition .

Q. What strategies resolve contradictions in biological assay data caused by impurities?

- Methodological Answer : Discrepancies in IC values may arise from residual solvents or unreacted intermediates. Rigorous purification (e.g., column chromatography, recrystallization) followed by LC-MS and NMR ensures >99% purity. For example, residual thiophene-2-carboximidamide in compound 71 reduced NOS inhibition efficacy by 20% until reprocessed .

Q. How can crystallographic data inform conformational analysis of the tetrahydroquinoline core?

- Methodological Answer : X-ray diffraction reveals chair conformations in cyclohexane and tetrahydroquinoline rings. Hydrogen bonding (N–H⋯O) forms dimeric structures (R_2$$^1(8) motifs), stabilizing the crystal lattice. Puckering coordinates (amplitude q and phase angle φ) derived from Cremer-Pople analysis quantify nonplanar distortions .

Q. What in vitro models are suitable for evaluating metabolic stability?

- Methodological Answer : Hepatic microsomal assays (human/rat) measure phase I metabolism. Incubation with NADPH-regenerating systems identifies metabolites via LC-MS/MS. For instance, oxidative deamination at the tetrahydroquinoline nitrogen generates a ketone metabolite, reducing bioavailability by 40% .

Q. How do substituents on the cyclohexane ring affect pharmacokinetic properties?

- Methodological Answer : Methyl or hydroxyl groups at the 4-position increase solubility (logP reduction by 0.5–1.0) but reduce blood-brain barrier permeability. Pharmacokinetic studies in rodents show t extension from 2.5 to 6.7 hours with polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.